Samarium(III) acetate hexahydrate

Vue d'ensemble

Description

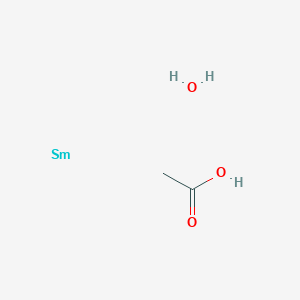

Samarium(III) acetate hexahydrate is a chemical compound with the formula Sm(CH₃COO)₃·6H₂O. It is an acetate salt of samarium, a rare earth element, and exists in a hydrated form. This compound is known for its pale yellow powder appearance and is used in various scientific and industrial applications due to its unique properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Samarium(III) acetate hexahydrate can be synthesized by dissolving samarium(III) oxide (Sm₂O₃) in acetic acid. The reaction typically involves a 50% acetic acid solution, followed by crystallization and vacuum drying to obtain the hydrated form . The reaction can be represented as:

Sm2O3+6CH3COOH→2Sm(CH3COO)3+3H2O

Industrial Production Methods

In industrial settings, this compound is produced by reacting samarium(III) chloride (SmCl₃) with acetic acid. The process involves dissolving SmCl₃ in acetic acid, followed by crystallization and drying to obtain the hexahydrate form. This method ensures high purity and yield of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

Samarium(III) acetate hexahydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form samarium(III) oxide.

Reduction: It can be reduced to samarium(II) compounds under specific conditions.

Substitution: It can participate in ligand exchange reactions with other acetate salts or ligands.

Common Reagents and Conditions

Common reagents used in reactions with this compound include acetic acid, hydrochloric acid, and various organic ligands. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from reactions involving this compound include samarium(III) oxide, samarium(II) compounds, and various samarium-ligand complexes .

Applications De Recherche Scientifique

Catalysis

Chemical Reagent and Catalyst

Samarium(III) acetate hexahydrate is widely used as a catalyst in organic synthesis and polymerization processes. It serves as an initiator for ring-opening polymerization of cyclic esters, showcasing its utility in producing polymers with specific properties . Furthermore, it plays a significant role in catalyzing reactions in petrochemical industries and environmental protection applications .

Table 1: Catalytic Applications of this compound

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as a catalyst for various organic reactions. |

| Polymerization | Initiator for ring-opening polymerization. |

| Petrochemical Industry | Catalytic processes in refining and cracking. |

| Environmental Protection | Catalysts for pollution control and remediation. |

Materials Science

Nanoparticle Synthesis

this compound is an effective precursor for synthesizing samarium-doped ceria (SmCeO) nanoparticles. These nanoparticles are significant due to their applications in solid oxide fuel cells (SOFCs) and as catalysts . The synthesis process often involves thermal decomposition methods that yield nanoparticles with controlled morphology and size, which are crucial for enhancing catalytic activity.

Table 2: Properties of Samarium-Doped Ceria Nanoparticles

| Property | Value/Description |

|---|---|

| Morphology | Spherical nanoparticles |

| Synthesis Method | Thermal decomposition |

| Application | Solid oxide fuel cells, catalytic converters |

Luminescence

Optical Applications

The luminescent properties of samarium(III) compounds have been extensively studied for their potential use in phosphors and lasers. Samarium(III) ions exhibit bright visible and near-infrared emissions when excited, making them suitable for applications in display technologies and optical devices .

Case Study: Luminescence Enhancement

Research has demonstrated that incorporating samarium(III) acetate into luminescent materials can significantly enhance their performance. For instance, studies on uranyl sensitization have shown increased luminescence when samarium ions are present, indicating potential applications in advanced optical materials .

Thermoelectric Devices

This compound is also utilized in the development of thermoelectric materials. These materials can convert temperature differences into electrical voltage, making them valuable for energy harvesting applications. The incorporation of samarium into thermoelectric compounds enhances their efficiency due to its unique electronic properties .

Mécanisme D'action

The mechanism of action of samarium(III) acetate hexahydrate involves its ability to form complexes with various ligands. These complexes can interact with biological molecules, enhancing their properties. For example, samarium-doped nanoparticles can enhance the efficiency of radiation therapy by increasing the absorption of radiation in targeted cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Gadolinium(III) acetate hydrate

- Neodymium(III) acetate hydrate

- Europium(III) acetate hydrate

- Terbium(III) acetate hydrate

- Ytterbium(III) acetate tetrahydrate

Uniqueness

Samarium(III) acetate hexahydrate is unique due to its specific electronic configuration, which imparts distinct magnetic and optical properties. These properties make it particularly useful in applications such as magnetic materials and luminescent devices .

Activité Biologique

Samarium(III) acetate hexahydrate, a compound of samarium, has garnered attention for its potential biological activities. This article delves into its properties, applications, and research findings related to its biological activity, supported by data tables and case studies.

Chemical Identifiers:

| Property | Details |

|---|---|

| CAS Number | 17829-86-6 |

| Molecular Formula | C6H9O6Sm |

| Molecular Weight | 327.49 g/mol |

| IUPAC Name | Samarium(3+) triacetate |

| Solubility | Soluble in water |

| Physical Form | Crystalline aggregates |

This compound is characterized by its crystalline structure and high purity (99.9%) . It is used in various applications, including as a catalyst and in the synthesis of nanomaterials.

1. Antitumor Activity

Recent studies have highlighted the potential antitumor effects of samarium compounds. Specifically, samarium isotopes have been utilized in targeted radiation therapy due to their ability to emit beta particles, which can effectively irradiate tumor cells. For instance, samarium-153 has been employed in treating bone pain associated with metastatic cancer .

2. Antimicrobial Properties

Research indicates that samarium compounds exhibit antimicrobial activity. A study demonstrated that samarium-doped ceria nanoparticles showed significant antibacterial effects against various bacterial strains, suggesting that samarium may play a role in developing new antimicrobial agents . The mechanism is thought to involve the generation of reactive oxygen species (ROS), which disrupt bacterial cell membranes.

Table 1: Antimicrobial Efficacy of Samarium-Doped Nanoparticles

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Case Study 1: Samarium-Doped Ceria Nanoparticles

In a study published in SN Applied Sciences, researchers synthesized samarium-doped ceria nanoparticles using samarium(III) acetate as a precursor. The nanoparticles exhibited enhanced catalytic properties and stability compared to undoped ceria . The study emphasized the importance of samarium's incorporation into the ceria lattice for improved performance.

Case Study 2: Use in Nuclear Medicine

This compound has been explored for its applications in nuclear medicine, particularly in neutron capture therapy. The compound's ability to absorb neutrons makes it valuable for targeted radiotherapy approaches . This application underscores the dual role of samarium compounds in both therapeutic and diagnostic settings.

Propriétés

IUPAC Name |

acetic acid;samarium;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.H2O.Sm/c1-2(3)4;;/h1H3,(H,3,4);1H2; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIIXPCRAYFYVGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.O.[Sm] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O3Sm | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100587-91-5 | |

| Record name | Acetic acid, samarium(3+) salt, hydrate (3:1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100587-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.